molecular formula C13H24N2O3 B13586536 Tert-butyl4-(dimethylamino)-4-formylpiperidine-1-carboxylate

Tert-butyl4-(dimethylamino)-4-formylpiperidine-1-carboxylate

Cat. No.: B13586536
M. Wt: 256.34 g/mol
InChI Key: IAEDFSJPOWNREU-UHFFFAOYSA-N
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Description

tert-Butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate: is an organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound .

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its piperidine core is a common motif in many pharmacologically active compounds, and modifications of this structure can lead to the discovery of new therapeutic agents .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various industrial products .

Mechanism of Action

The mechanism of action of tert-butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate is unique due to its combination of a piperidine core with tert-butyl and dimethylamino functional groups. This unique structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(17)15-8-6-13(10-16,7-9-15)14(4)5/h10H,6-9H2,1-5H3

InChI Key

IAEDFSJPOWNREU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C=O)N(C)C

Origin of Product

United States

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